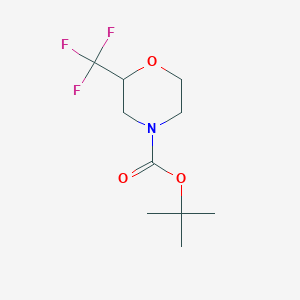

Tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

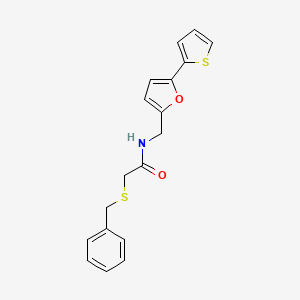

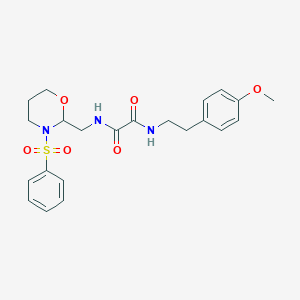

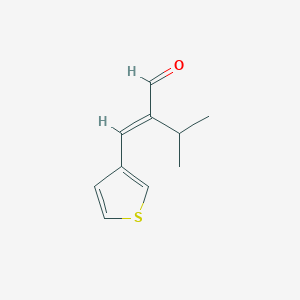

“Tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C10H16F3NO3. It is a derivative of morpholine, which is a common scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H16F3NO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h4-7H2,1-3H3 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 255.237.Applications De Recherche Scientifique

Alpha-Amidoalkylation Reactions

Tert-butyl esters, including compounds like tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate, play a crucial role in alpha-amidoalkylation reactions. These reactions are pivotal in synthesizing α-amidoalkylated ambident nucleophiles, which are essential intermediates for various organic synthesis processes. The study by Dobrev, Benin, and Nechev (1992) provides insights into the stereochemical course of these reactions, highlighting the compound's utility in precise molecular construction [Dobrev, Benin, & Nechev, 1992].

Oxidative Trifluoromethylation

The compound is also instrumental in the oxidative trifluoromethylation of heteroarenes. The research by Chu and Qing (2012) discusses its application in copper-catalyzed direct C-H activation processes. This methodology is vital for introducing trifluoromethyl groups into heteroarenes, significantly enhancing their properties for pharmaceutical and agrochemical applications. The study also delves into the mechanistic aspects of these reactions, providing a deeper understanding of the process [Chu & Qing, 2012].

Synthesis of Chromene Derivatives

This compound is a key intermediate in synthesizing chromene derivatives, as highlighted in the study by Li et al. (2013). These derivatives are crucial for understanding the structure-activity relationships of antitumor antibiotics and tetrahydroisoquinoline natural products. The research outlines the synthesis pathway and confirms the product's structure through spectroscopy and X-ray crystallographic analysis [Li et al., 2013].

Morpholine Derivatives Synthesis

D’hooghe et al. (2006) explored the novel synthesis of cis-3,5-disubstituted morpholine derivatives using this compound. The research provides valuable insights into electrophile-induced ring closures and nucleophilic displacement reactions, essential for developing new pharmacologically active compounds [D’hooghe et al., 2006].

Chemical Transformations for Drug Development

The versatility of this compound extends to its use in chemical transformations critical for drug development. Moskalenko and Boev (2014) discussed its reaction with tributylvinyltin, leading to valuable intermediates for further modifications. Such transformations are integral to synthesizing new compounds with potential therapeutic applications [Moskalenko & Boev, 2014].

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-(trifluoromethyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-4-5-16-7(6-14)10(11,12)13/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJAVMRTHPIPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2639321.png)

![[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2639322.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-methylquinoline-3-carbonitrile hydrochloride](/img/structure/B2639323.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2639332.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)

![(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one](/img/structure/B2639339.png)